2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)17-11-12-18(21)20(19-17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMOMMSJLGUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 6 P Tolyl Pyridazin 3 2h One and Analogous Pyridazinone Systems
Direct Ring Synthesis Approaches
Direct synthesis involves the construction of the pyridazinone heterocyclic system from acyclic precursors in a single or multi-step sequence that culminates in ring closure.
The reaction between a four-carbon backbone containing carbonyl or carboxyl groups at the 1- and 4-positions with hydrazine (B178648) or its derivatives is a cornerstone of pyridazinone synthesis. thieme-connect.de This condensation reaction typically proceeds via the formation of an intermediate hydrazone, followed by intramolecular cyclization and dehydration to yield the stable six-membered ring. libretexts.orgresearchgate.net
For instance, a related isomer, 4-benzyl-6-p-tolylpyridazin-3(2H)-one , can be synthesized in a single step through the condensation of α-benzylidene-γ-tolylbutenolide with hydrazine in refluxing toluene (B28343). nih.gov Another approach involves reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) to produce 5,6-fused ring pyridazines, demonstrating the versatility of direct condensation. liberty.edu
| Reactants | Reagents/Conditions | Product | Reference |
| α-benzylidene-γ-tolylbutenolide | Hydrazine, Toluene, Reflux | 4-benzyl-6-p-tolylpyridazin-3(2H)-one | nih.gov |
| 1,2-diacylcyclopentadienes | Hydrazine hydrate, Methanol, RT | 5,6-fused ring pyridazines | liberty.edu |
A widely employed and highly effective method for constructing the 6-substituted-3(2H)-pyridazinone core involves the cyclization of γ-ketoacids or their corresponding esters. thieme-connect.de The synthesis of the precursor for the title compound, 6-(p-tolyl)pyridazin-3(2H)-one , typically follows a two-step process.
First, a Friedel-Crafts acylation is performed between toluene and succinic anhydride, usually in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce 4-oxo-4-(p-tolyl)butanoic acid . biomedpharmajournal.orgscispace.com Subsequently, this γ-ketoacid is cyclized by heating with hydrazine hydrate. The reaction involves the initial formation of a hydrazone at the ketone position, followed by an intramolecular condensation with the carboxylic acid group to form the pyridazinone ring. biomedpharmajournal.orgscispace.com
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Toluene, Succinic anhydride | Anhydrous AlCl₃ | 4-oxo-4-(p-tolyl)butanoic acid | biomedpharmajournal.orgscispace.com |
| 2 | 4-oxo-4-(p-tolyl)butanoic acid | Hydrazine hydrate, Ethanol, Reflux | 6-(p-tolyl)pyridazin-3(2H)-one | biomedpharmajournal.org |
Modern synthetic strategies also include the use of cycloaddition reactions to form the pyridazine (B1198779) ring. A formal [4+2] cycloaddition provides an efficient route to construct the heterocyclic core. researchgate.net This approach can involve the reaction of in situ generated azoalkenes (the two-nitrogen component) with enaminones under mild conditions. researchgate.net These methods offer alternative pathways that can provide access to complex pyridazinone structures with good control over regioselectivity.
Post-Synthetic Functionalization and Derivatization Strategies
Once the core pyridazinone ring is formed, further modifications can be introduced. The synthesis of 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is typically achieved through this approach, starting from the 6-(p-tolyl)pyridazin-3(2H)-one precursor.
The nitrogen atom at the 2-position of the pyridazinone ring is nucleophilic and can be readily alkylated. The N-alkylation of 6-(p-tolyl)pyridazin-3(2H)-one with a benzyl (B1604629) halide, such as benzyl bromide, is a standard method to introduce the benzyl group. unica.it The reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. nih.govebyu.edu.tr The base deprotonates the N-H group, generating a pyridazinone anion that then acts as a nucleophile, attacking the benzyl halide in an Sₙ2 reaction to form the final product. nih.govnih.gov It is noteworthy that this reaction can sometimes yield a mixture of N- and O-alkylated products, although N-alkylation is often favored. mdpi.comsciforum.net
| Substrate | Reagent | Base/Solvent | Product | Reference |
| 6-(p-tolyl)pyridazin-3(2H)-one | Benzyl bromide | K₂CO₃ / Acetone | This compound | unica.itebyu.edu.tr |
| 6-substituted-3(2H)-pyridazinones | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-(6-substituted-3-oxopyridazin-2(3H)-yl)acetate | nih.gov |
| 6-(p-tolyl)pyridazin-3(2H)-one | Ethyl 3-bromopropionate | K₂CO₃ / Acetone | Ethyl 3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoate | ebyu.edu.tr |
Pyridazin-3(2H)-ones exist in a tautomeric equilibrium with their aromatic enol form, 3-hydroxypyridazine. This hydroxyl group is a poor leaving group but can be converted into a more reactive functional group for nucleophilic substitution. libretexts.org A common strategy is to treat the pyridazinone with a halogenating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group, yielding a 3-chloropyridazine (B74176) derivative. nih.gov This chloro-substituted pyridazine is now activated for subsequent nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups at the 3-position.
| Substrate | Reagent | Product | Application | Reference |
| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | 3-chloro-4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazine | Intermediate for further substitution | nih.gov |
| Pyridazin-3(2H)-one | Phosphorus pentasulphide (P₄S₁₀) | Pyridazine-3(2H)-thione | Intermediate for S-functionalization | nih.gov |
Chemical Transformations Involving Hydrazide and Acyl Azide (B81097) Intermediates
Hydrazide and acyl azide intermediates are pivotal in the synthesis and functionalization of pyridazinone systems. These reactive intermediates open pathways to a variety of derivatives through cyclization and rearrangement reactions.
One common approach involves the cyclocondensation of keto acids or their esters with hydrazine hydrate to form the pyridazinone ring, which can then be further modified. For instance, pyridazinone-3-carboxylic acid hydrazides can be reacted with various aldehydes, such as substituted 3-formyl chromones or 1-phenyl-3-aryl-4-formylpyrazoles, to yield new aldehyde hydrazones. researchgate.net This transformation highlights the utility of the hydrazide group as a handle for further elaboration of the pyridazinone scaffold. researchgate.net Similarly, studies have shown that the amide moiety in some pyridazinone series can be successfully replaced with hydrazines, hydrazones, or hydrazides, leading to compounds with retained or enhanced biological activities. nih.gov The synthesis of acyl hydrazides can be achieved under mild, transition-metal-catalyst-free conditions by reacting activated amides with hydrazine in an aqueous environment. organic-chemistry.org This method can be extended to a one-pot, three-component reaction with aldehydes or ketones to directly form hydrazones. organic-chemistry.org
Acyl azides, derived from corresponding carboxylic acids or acyl hydrazides, are key precursors for the Curtius rearrangement, which yields isocyanates. wikipedia.org This rearrangement is a valuable tool for introducing nitrogen-based functionalities. In the context of pyridazines, the Curtius degradation of pyridazinecarbonyl azides provides a convenient route to aminopyridazines and their derivatives, such as urethanes or ureas, if the reaction is performed in the presence of an alcohol or amine. thieme-connect.de The acyl azide intermediate is typically generated from the corresponding acyl hydrazide by treatment with nitrous acid, or from an acyl chloride with an alkali azide. thieme-connect.de More direct methods involve the reaction of a carboxylic acid with reagents like diphenylphosphoryl azide (DPPA) or a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide, which can proceed under mild conditions and tolerate a range of functional groups. wikipedia.orgorganic-chemistry.org
The synthetic utility of these intermediates is summarized in the table below.
| Intermediate | Precursor(s) | Key Transformation | Product(s) |
| Acyl Hydrazide | Carboxylic Acid/Ester + Hydrazine; Activated Amide + Hydrazine | Condensation with Aldehydes/Ketones | Acyl Hydrazones |
| Acyl Azide | Acyl Hydrazide + Nitrous Acid; Acyl Chloride + Sodium Azide; Carboxylic Acid + DPPA | Curtius Rearrangement | Isocyanates, Amines, Ureas, Urethanes |
These transformations underscore the versatility of hydrazide and acyl azide intermediates in expanding the chemical space of pyridazinone-based compounds.
Formation of Complex Fused Heterocyclic Systems Incorporating the Pyridazinone Moiety
The pyridazinone ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest due to their diverse chemical properties and biological activities. Various synthetic strategies have been developed to append additional rings onto the pyridazinone core.
One prominent strategy involves intramolecular cyclization reactions of appropriately substituted pyridazinone precursors. For example, hydrazinopyridazine derivatives, obtained from the corresponding 3-chloropyridazines, are valuable intermediates for synthesizing fused systems. nih.gov Reaction of these hydrazino compounds with reagents like acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide can lead to the formation of pyridazinotriazine derivatives. nih.gov
Another powerful approach is the use of cycloaddition reactions. The 1,3-dipolar cycloaddition reaction between mesoionic oxazolo-pyridazinones (generated in situ from 3(2H)-pyridazinone acids) and acetylenic dipolarophiles regioselectively yields pyrrolo[1,2-b]pyridazines. nih.gov This method involves the formation of a tricyclic intermediate which then eliminates carbon dioxide to afford the fused aromatic system. nih.gov Similarly, hetero Diels-Alder reactions of tetrazines with cyclic imines can produce fused pyridazine systems, which can subsequently be transformed into pyridopyridazinone derivatives. mdpi.com
Condensation reactions are also widely employed. The reaction of arylhydrazones with dimethylformamide-dimethylacetal (DMF-DMA) can yield pyridazinones which can be further reacted with hydrazine hydrate to form fused pyrazolo[4,3-c]-pyridazines. ekb.eg The synthesis of pyridazines and pyridazinones fused to 1,2,3-triazoles often involves reacting 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate, followed by cyclization. mdpi.com These methods provide access to a variety of fused systems, including 6-aryl-4,5-heterocyclic-fused pyridazinones and pyridazinone rings fused with moieties like benzoselenazine. nih.goviglobaljournal.com
The diversity of accessible fused systems is highlighted below.
| Fused System | Synthetic Strategy | Key Precursor(s) |
| Pyridazino-triazines | Intramolecular Cyclization | Hydrazinopyridazine |
| Pyrrolo[1,2-b]pyridazines | 1,3-Dipolar Cycloaddition | Mesoionic oxazolo-pyridazinones |
| Pyrazolo[4,3-c]pyridazines | Condensation/Cyclization | Arylhydrazones, Hydrazine Hydrate |
| 1,2,3-Triazolo[4,5-d]pyridazines | Condensation/Cyclization | 1,2,3-Triazole dicarbonyls, Hydrazine Hydrate |
| Pyrido[3,4-c]pyridazines | Condensation/Cyclization | Pyridazinones |
These synthetic pathways demonstrate the utility of the pyridazinone core as a building block for creating novel and complex heterocyclic architectures.
Stereoselective Synthesis and Chiral Resolution of Pyridazinone Enantiomers
The synthesis and separation of enantiomerically pure pyridazinone derivatives are crucial, as stereochemistry often plays a key role in their biological activity. nih.gov Methodologies for achieving this include both stereoselective synthesis, which aims to create a single enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. rsc.orgwikipedia.org
Stereoselective Synthesis: The development of synthetic routes that control the formation of chiral centers is a primary goal. An efficient method has been reported for the synthesis of a chiral 5-methyl-4,5-dihydropyridazin-3(2H)-one from a chiral β-methyl γ-ketocarboxylic acid. fao.org This two-step process, which proceeds via an acid hydrazide intermediate, can be performed in one pot without causing racemization, thus preserving the stereochemical integrity of the starting material. fao.org
Chiral Resolution: Chiral resolution is a widely used technique for obtaining pure enantiomers from racemic mixtures. wikipedia.org High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a particularly effective method for both analytical and preparative-scale separation of pyridazinone enantiomers. nih.govnih.gov
Several studies have demonstrated the successful resolution of racemic pyridazinones using this technique. For instance, the enantiomers of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridaziones have been resolved using columns such as Chiralcel OD-R, OD-H, and Chiralpak AD. nih.gov Similarly, a series of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones were separated into pure enantiomers (with enantiomeric excess ranging from 94.8–99.9%) by semi-preparative chiral HPLC on polysaccharide-based CSPs like Chiralcel OD. nih.govnih.gov The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography or chiroptical studies like circular dichroism. nih.govnih.gov
The choice of chiral stationary phase and mobile phase is critical for achieving successful separation, as illustrated in the table below based on reported resolutions. nih.govnih.govnih.gov
| Pyridazinone Type | Chiral Stationary Phase(s) | Mobile Phase Components |
| 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridaziones | Chiralcel OD-R, OD-H; Chiralpak AD | Not specified |
| 4,5-disubstituted 3(2H)-pyridazinones with 2-hydroxymethylpyrrolidino moiety | Chiralcel OJ, Chiralcel OF | Hexane, Ethanol, 2-Propanol |
| 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones | Chiralcel OD | Not specified |
Another established method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.orgpharmtech.com This involves reacting the racemic mixture with a chiral resolving agent (e.g., an optically active acid or base) to form a pair of diastereomers, which can then be separated by crystallization due to their different solubilities. wikipedia.org While this method is powerful, its success is often difficult to predict and may require screening multiple resolving agents. wikipedia.org
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed NMR spectral data for 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is not extensively reported in the literature, the characteristic chemical shifts and coupling patterns can be inferred from the analysis of closely related pyridazinone derivatives.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the p-tolyl substituent, and the pyridazinone core. Based on data from analogous compounds, the following proton signals are anticipated fabad.org.trmdpi.com:
Pyridazinone Ring Protons: The protons on the pyridazinone ring typically appear as doublets in the aromatic region. For 6-(p-tolyl)pyridazin-3(2H)-one derivatives, the proton at the 5-position is expected to resonate as a doublet around δ 7.93 ppm, while the proton at the 4-position would likely appear as a doublet around δ 6.94 ppm. fabad.org.tr
Benzyl Group Protons: The methylene (B1212753) protons (CH₂) of the benzyl group are expected to produce a singlet in the range of δ 4.10–5.58 ppm. mdpi.comrsc.org The aromatic protons of the phenyl ring of the benzyl group would typically appear as a multiplet between δ 7.24 and 7.37 ppm. rsc.org
p-Tolyl Group Protons: The aromatic protons of the p-tolyl group will present as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the pyridazinone ring are expected around δ 7.63 ppm, and the protons meta to the pyridazinone ring would appear around δ 7.26 ppm. fabad.org.tr The methyl (CH₃) protons of the tolyl group will give a characteristic singlet at approximately δ 2.34–2.39 ppm. fabad.org.trnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridazinone-H5 | ~7.93 | d |
| Pyridazinone-H4 | ~6.94 | d |
| Benzyl-CH₂ | ~4.10 - 5.58 | s |
| Benzyl-Ar-H | ~7.24 - 7.37 | m |
| p-Tolyl-Ar-H (ortho) | ~7.63 | d |
| p-Tolyl-Ar-H (meta) | ~7.26 | d |
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, the following resonances are anticipated based on analogous structures fabad.org.trnih.gov:
Carbonyl Carbon: The carbonyl carbon (C=O) of the pyridazinone ring is expected to have a chemical shift in the downfield region, typically around δ 159.33–160.77 ppm. fabad.org.trmdpi.com
Pyridazinone Ring Carbons: The carbon atoms of the pyridazinone ring will resonate in the aromatic region. For instance, in similar 6-(p-tolyl)pyridazin-3(2H)-one derivatives, the C6 carbon has been observed around δ 144.38 ppm. fabad.org.tr
Benzyl Group Carbons: The methylene carbon of the benzyl group is expected to appear around δ 54.0 ppm. rsc.org The aromatic carbons of the phenyl ring will show signals in the range of δ 128.0–135.0 ppm. rsc.org
p-Tolyl Group Carbons: The carbons of the p-tolyl group will also resonate in the aromatic region, with the ipso-carbon (attached to the pyridazinone ring) and the carbon bearing the methyl group having distinct chemical shifts. The methyl carbon itself is expected to resonate at approximately δ 21.1–21.50 ppm. fabad.org.trnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~159.33 - 160.77 |
| Pyridazinone Ring Carbons | ~126.35 - 144.38 |
| Benzyl-CH₂ | ~54.0 |
| Benzyl-Ar-C | ~128.0 - 135.0 |
| p-Tolyl-Ar-C | ~128.41 - 139.92 |
For complex molecules like this compound, where 1D NMR spectra may be ambiguous, advanced 2D NMR techniques are invaluable. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals. researchgate.net For instance, HMBC experiments can establish long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule. mdpi.com Deuterium labeling studies could also be employed to simplify complex proton spectra and aid in signal assignment.
Vibrational Spectroscopy
Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Analysis of related pyridazinone derivatives allows for the prediction of these bands fabad.org.trmdpi.com:
C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the pyridazinone ring is expected in the range of 1646–1654 cm⁻¹. fabad.org.trmdpi.com
C=N Stretching: The stretching vibration of the C=N bond within the pyridazinone ring typically appears around 1586–1605 cm⁻¹. fabad.org.trmdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected to be observed in the region of 3043–3061 cm⁻¹, while aliphatic C-H stretching from the benzyl and tolyl methyl groups would appear around 2851–2918 cm⁻¹. fabad.org.trmdpi.com
N-H Stretching: For the tautomeric form where the proton is on the nitrogen, an N-H stretching band would be expected. In the solid state, this is often observed as a broad band due to hydrogen bonding.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O (stretch) | ~1646 - 1654 |
| C=N (stretch) | ~1586 - 1605 |
| Aromatic C-H (stretch) | ~3043 - 3061 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, medium to high molecular weight compounds. For this compound (C₁₈H₁₆N₂O), this technique is expected to generate a prominent protonated molecular ion [M+H]⁺. Given the molecular formula, the nominal mass of the compound is 276 g/mol . Therefore, the ESI-MS spectrum would be expected to show a base peak or a significant peak at a mass-to-charge ratio (m/z) of 277.
While specific experimental ESI-MS data for this compound is not widely published, studies on fused nitrogen-containing ring systems, including pyridazino-indoles, demonstrate that cross-ring cleavages on the pyridazine (B1198779) ring are common fragmentation pathways under tandem mass spectrometry (MS/MS) conditions. nih.gov For this compound, potential fragmentation could involve the cleavage of the benzyl group (loss of C₇H₇, 91 Da) or other characteristic ruptures of the pyridazinone core.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which is indispensable for confirming the elemental composition of a molecule. longdom.org This technique can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the exact mass of the protonated molecule [C₁₈H₁₇N₂O]⁺ can be calculated. This high-precision mass measurement allows for the unambiguous confirmation of the molecular formula, a critical step in the characterization of a new compound. The use of HRMS in the analysis of various pyridazinone derivatives has been documented, underscoring its importance in structural validation. nih.gov
Table 1: Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of an organic compound provides information about the conjugated systems and the presence of non-bonding electrons. The structure of this compound contains multiple chromophores: the pyridazinone ring and the two aromatic rings (benzyl and tolyl).
The spectrum is expected to exhibit absorption bands corresponding to π → π* transitions, typically at shorter wavelengths (higher energy), arising from the extensive π-electron system of the aromatic and heterocyclic rings. Additionally, a weaker absorption band at a longer wavelength (lower energy) corresponding to an n → π* transition is anticipated, originating from the non-bonding electrons on the nitrogen and oxygen atoms of the pyridazinone core. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the solvent and the specific electronic environment of the chromophores.
X-ray Diffraction Analysis
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformation.
Single crystal X-ray diffraction analysis has been performed on a compound identified as 4-benzyl-6-p-tolylpyridazin-3(2H)-one, which corresponds to the molecular formula C₁₈H₁₆N₂O and is understood to be the same compound. nih.govresearchgate.net The analysis provided an unambiguous determination of its solid-state structure.
The study revealed that the molecule is not planar. nih.gov The tolyl and pyridazine rings are twisted relative to each other, with a dihedral angle of 27.35 (9)°. nih.gov The benzyl ring is positioned nearly perpendicular to the pyridazinone ring, exhibiting a dihedral angle of 85.24 (5)°. nih.gov In the crystal lattice, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov The crystal packing is further stabilized by weak C—H⋯O hydrogen bonds and offset π–π stacking interactions between the pyridazine rings of adjacent molecules, with a centroid-centroid distance of 3.748 Å. nih.govresearchgate.net
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₈H₁₆N₂O | nih.gov |
| Formula Weight | 276.33 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | |
| a (Å) | 7.2487 (4) | nih.gov |
| b (Å) | 10.4469 (5) | nih.gov |
| c (Å) | 19.1869 (9) | nih.gov |
| β (°) | 99.598 (5) | nih.gov |
| Volume (ų) | 1432.62 (12) | nih.gov |
Analysis of Molecular Conformation and Dihedral Angles
There is no published crystallographic data for This compound . Therefore, precise, experimentally determined values for the dihedral angles between the pyridazinone core, the N-benzyl group, and the C-tolyl group are not available in the scientific literature. Such an analysis is contingent on the successful synthesis of a single crystal and its subsequent analysis by X-ray diffraction.
Intermolecular Interactions and Supramolecular Assembly
Without a determined crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding networks and π-π stacking, that govern the supramolecular assembly of This compound is not possible. Describing the specific synthons and packing motifs requires precise knowledge of bond distances, angles, and spatial orientation within a crystal lattice, which is currently unreported.
Polymorphism and Crystal Packing Phenomena
The existence of polymorphism, or the ability of a compound to crystallize in multiple different forms, has not been investigated or reported for This compound . Studies involving techniques like powder X-ray diffraction (PXRD) coupled with varying crystallization conditions would be necessary to identify and characterize any potential polymorphs. To date, no such studies have been published.
Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 6 P Tolyl Pyridazin 3 2h One and Pyridazinone Systems
Nucleophilic Reactivity Profiles of Pyridazinones
The pyridazinone ring, a key structural motif in 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one, exhibits a distinct nucleophilic character. The electron-rich nature of the nitrogen atoms, coupled with the carbonyl group, dictates its reactivity towards electrophiles. The lone pair of electrons on the nitrogen atom at position 2 (N2), bearing the benzyl (B1604629) group, is generally more available for nucleophilic attack compared to the N1 atom, which is adjacent to the electron-withdrawing carbonyl group.
In the case of this compound, the nucleophilicity can be further modulated by the electronic effects of the substituents. The p-tolyl group at the C6 position, with its electron-donating methyl group, enhances the electron density of the pyridazinone ring through resonance and inductive effects, thereby increasing its nucleophilicity. Conversely, the benzyl group at the N2 position, while primarily attached through a sigma bond, can influence the steric accessibility of the N2 lone pair.
Studies on related pyridazinone systems have shown that alkylation and acylation reactions typically occur at the N2 position due to its higher nucleophilicity. For instance, the reaction of 6-substituted pyridazin-3(2H)-ones with alkyl halides or acyl chlorides in the presence of a base proceeds selectively at the N2 position.
A significant aspect of the nucleophilic reactivity of pyridazinones is their participation in substitution reactions. The pyridazinone ring can act as a nucleophile in reactions where a leaving group is present on an electrophilic partner. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.
| Reagent | Reaction Type | Probable Site of Attack on Pyridazinone | Product Type |
| Alkyl Halide (R-X) | N-Alkylation | N2 | 2-Alkyl-6-(p-tolyl)pyridazin-3(2H)-one derivative |
| Acyl Chloride (RCOCl) | N-Acylation | N2 | 2-Acyl-6-(p-tolyl)pyridazin-3(2H)-one derivative |
| Electrophilic Aromatic Reagents | Electrophilic Substitution | Benzyl or Tolyl Ring | Substituted aromatic derivative |
Electrophilic Reactivity Profiles of Pyridazinones
The electrophilic character of the pyridazinone ring in this compound is primarily centered on the carbonyl carbon (C3) and the carbon atoms of the heterocyclic ring, particularly C4 and C5. The carbonyl group imparts a significant partial positive charge on the C3 carbon, making it susceptible to attack by nucleophiles.
Furthermore, the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group can render the C4 and C5 positions of the pyridazinone ring electrophilic, especially in the presence of activating groups or under specific reaction conditions. Nucleophilic addition-elimination reactions can occur at these positions.
Research on the electrophilic reactivity of pyridazinones has demonstrated their susceptibility to attack by a variety of nucleophiles. For example, reactions with Grignard reagents and organolithium compounds often lead to addition at the carbonyl group, followed by further transformations. The regioselectivity of nucleophilic attack on the pyridazinone ring is a subject of ongoing investigation and is influenced by both electronic and steric factors.
The presence of the p-tolyl group at C6 in this compound can also influence the electrophilicity of the ring. While the methyl group is electron-donating, the aromatic ring itself can participate in resonance, affecting the electron distribution within the pyridazinone system.
| Nucleophile | Reaction Type | Probable Site of Attack on Pyridazinone | Product Type |
| Grignard Reagent (RMgX) | Nucleophilic Addition | C3 (Carbonyl) | Tertiary alcohol derivative |
| Organolithium (RLi) | Nucleophilic Addition | C3 (Carbonyl) | Tertiary alcohol derivative |
| Amines (RNH2) | Nucleophilic Addition-Elimination | C4 or C5 | Aminated pyridazinone derivative |
| Hydride Reagents (e.g., NaBH4) | Reduction | C3 (Carbonyl) | Dihydropyridazinone derivative |
Rearrangement Reactions and Tautomerism Studies within the Pyridazinone Ring System
Pyridazinone systems are known to undergo various rearrangement reactions, often driven by the desire to achieve a more stable electronic or structural configuration. One of the key aspects of their chemistry is the potential for tautomerism. 6-Arylpyridazin-3(2H)-ones can exist in equilibrium between the keto (lactam) and enol (lactim) forms. nih.gov For this compound, the lactam form is generally predominant due to the stability of the amide linkage. However, under certain conditions, the lactim tautomer can be accessed, which can influence its reactivity.
The pyrrolyl substituent has been shown to enhance the electron densities on the pyridazine (B1198779) ring, shifting the tautomeric equilibria for some derivatives towards the hydroxyl (thiol) structures compared to the parent unsubstituted systems. researchgate.net While this compound does not possess a pyrrolyl group, this finding highlights the sensitivity of the tautomeric equilibrium to the nature of the substituents.
Molecular rearrangements can also be induced by thermal or photochemical means, or through acid or base catalysis. These rearrangements can involve ring-opening and ring-closing sequences, leading to the formation of isomeric structures. For instance, the Dimroth rearrangement, which involves the transposition of a heterocyclic ring atom with an exocyclic atom, has been observed in related heterocyclic systems and could potentially occur in pyridazinones under specific conditions.
Detailed Mechanistic Elucidation of Key Transformations (e.g., S(ANRORC) Mechanisms, Hydrometalation/β-Hydride Elimination)
The mechanistic pathways governing the transformations of pyridazinones are diverse and complex. One notable mechanism is the S(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant in nucleophilic substitution reactions of heterocyclic compounds where the leaving group is part of the ring. While direct evidence for the S(ANRORC) mechanism in this compound is not extensively documented, it is a plausible pathway for certain substitution reactions on the pyridazinone core, especially with strong nucleophiles like metal amides. wikipedia.org The S(ANRORC) mechanism often competes with the more conventional S(AE) (addition-elimination) pathway.
Hydrometalation and β-hydride elimination are fundamental steps in many organometallic catalytic cycles and can be relevant to the functionalization of pyridazinone derivatives. wikipedia.orgwikipedia.orglibretexts.orgopenochem.orgnumberanalytics.com Hydrometalation involves the addition of a metal-hydride bond across a double bond. wikipedia.org In the context of the pyridazinone ring, this could occur at the C4=C5 double bond, leading to the formation of a metalated intermediate that can be further functionalized.
β-Hydride elimination is the reverse of hydrometalation and involves the transfer of a hydrogen atom from a carbon atom β to the metal center, resulting in the formation of an alkene and a metal-hydride species. wikipedia.orglibretexts.orgopenochem.orgnumberanalytics.com This process is crucial in many catalytic reactions and can influence the outcome of cross-coupling reactions involving pyridazinone derivatives. The feasibility of β-hydride elimination depends on the presence of a β-hydrogen and the electronic and steric properties of the metal complex. wikipedia.orglibretexts.org
| Mechanistic Pathway | Description | Relevance to Pyridazinones |
| S(ANRORC) | A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org | A potential mechanism for nucleophilic substitution on the pyridazinone ring, particularly with strong nucleophiles. |
| Hydrometalation | Addition of a metal-hydride bond across a double bond. wikipedia.org | Can be used to functionalize the C4=C5 double bond of the pyridazinone ring. |
| β-Hydride Elimination | Transfer of a β-hydrogen to a metal center, forming an alkene and a metal-hydride. wikipedia.orglibretexts.orgopenochem.orgnumberanalytics.com | Can influence the outcome of cross-coupling reactions and other metal-catalyzed transformations of pyridazinone derivatives. |
Functional Group Interconversions on the Benzyl and Tolyl Moieties
The benzyl and p-tolyl groups of this compound provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These functional group interconversions can be achieved using standard organic transformations, often without affecting the integrity of the pyridazinone core.
The benzylic methylene (B1212753) group is particularly reactive and can be a site for oxidation, halogenation, or deprotonation followed by reaction with electrophiles. For example, oxidation of the benzylic position could lead to the corresponding benzoyl derivative.
The p-tolyl group, with its methyl substituent, is also amenable to functionalization. The methyl group can be oxidized to a carboxylic acid or halogenated under radical conditions. Furthermore, the aromatic rings of both the benzyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The regioselectivity of these substitutions will be governed by the directing effects of the existing substituents. The p-tolyl group will direct incoming electrophiles to the ortho and para positions relative to the methyl group, while the benzyl group will direct to the ortho and para positions of its phenyl ring.
These functional group interconversions are valuable for structure-activity relationship (SAR) studies, allowing for the systematic modification of the molecule to explore its biological or material properties. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) or similar basis set, is performed to find the lowest energy conformation of a molecule. bhu.ac.inepstem.net This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net
For related pyridazinone structures, X-ray diffraction studies, which DFT calculations aim to reproduce, reveal non-planar geometries. For example, in 4-benzyl-6-p-tolylpyridazin-3(2H)-one, the tolyl and pyridazine (B1198779) rings are twisted with a dihedral angle of 27.35 (9)°, and the benzyl (B1604629) ring is nearly perpendicular to the pyridazine ring, with a dihedral angle of 85.24 (5)°. nih.govresearchgate.net Similarly, in 2-benzyl-6-benzyloxypyridazin-3(2H)-one, the central pyridazine ring forms significant dihedral angles of 77.08 (5)° and 84.62 (5)° with its two benzene (B151609) rings. nih.gov These optimized geometries are crucial for understanding how the molecule interacts with biological targets.
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |
|---|---|---|---|
| 4-Benzyl-6-p-tolylpyridazin-3(2H)-one | Tolyl | Pyridazine | 27.35 (9) |
| 4-Benzyl-6-p-tolylpyridazin-3(2H)-one | Benzyl | Pyridazine | 85.24 (5) |
| 2-Benzyl-6-benzyloxypyridazin-3(2H)-one | Benzene 1 | Pyridazine | 77.08 (5) |
| 2-Benzyl-6-benzyloxypyridazin-3(2H)-one | Benzene 2 | Pyridazine | 84.62 (5) |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com
In studies of various organic molecules, a lower HOMO-LUMO energy gap has been associated with higher chemical reactivity and biological activity. nih.gov For pyridazine derivatives, DFT calculations are used to compute the energies of these frontier orbitals. mdpi.com These calculations help in predicting the most reactive sites within the molecule. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of different electrostatic potential on the molecular surface. scispace.com Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. bhu.ac.in Conversely, blue-colored regions represent positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack. bhu.ac.in
For heterocyclic compounds like pyridazinones, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov The negative potential is typically localized around electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. nih.gov This information is crucial for understanding how the molecule might interact with a biological receptor. chemrxiv.org
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These approaches are particularly useful in drug discovery for identifying potential drug candidates.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to bind to a specific biological target. mdpi.com These models can be generated based on the structure of the target receptor (structure-based) or a set of known active ligands (ligand-based). mdpi.commdpi.com
For pyridazin-3-one derivatives with vasorelaxant activity, a ligand-based pharmacophore model was developed. The best model identified consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov This model was then used to predict the activity of newly synthesized compounds by assessing how well they fit the pharmacophoric features. nih.gov Such models serve as valuable tools in virtual screening campaigns to identify new compounds with similar biological activities from large chemical databases. pharmacophorejournal.com
| Pharmacophore Features for Pyridazin-3-one Derivatives nih.gov | |
|---|---|
| Feature | Count |
| Hydrogen Bond Acceptor | 2 |
| Aromatic Ring | 1 |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are pivotal in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources. wikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects.
2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as molecular weight, logP (lipophilicity), and topological indices. In contrast, 3D-QSAR methods take the three-dimensional structure of the molecule into account, providing a more detailed and spatially relevant analysis. Key 3D-QSAR methodologies include:
Comparative Molecular Field Analysis (CoMFA): This technique generates a 3D grid around an aligned set of molecules and calculates steric (van der Waals) and electrostatic fields at each grid point. acs.org These field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). acs.org The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. tandfonline.com For instance, studies on various pyridazinone derivatives have successfully used CoMFA to establish correlations between steric/electrostatic properties and fungicidal or anticancer activity. tandfonline.comnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. researchgate.net This provides a more comprehensive picture of the intermolecular interactions governing biological activity. researchgate.net Research on pyrazolo-[3,4-d]pyridazinone derivatives showed that CoMSIA models, along with CoMFA, could reliably predict bioactivities for FGFR1 inhibitors. tandfonline.com
For a compound like 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one, a 3D-QSAR study would involve aligning it with a series of structurally similar pyridazinones with known biological activities. The resulting models could then guide the synthesis of new derivatives with potentially improved efficacy by suggesting modifications to the benzyl or tolyl substituents.
Computational Studies of Ligand-Target Interactions (Principles of Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). wjarr.com It is an indispensable tool in structure-based drug design, used to understand binding mechanisms, screen virtual libraries of compounds, and predict binding affinity. researchgate.net
The primary objective of docking is to identify the correct binding geometry, or "pose," of the ligand within the receptor's active site and to estimate the strength of the interaction, often expressed as a scoring function or binding energy. wjarr.com The process involves two main components: a search algorithm that generates various possible ligand conformations and orientations, and a scoring function that evaluates the "fitness" of each pose. amazonaws.com
Studies on various pyridazinone derivatives have utilized molecular docking to elucidate their interactions with biological targets. For example, docking studies on dihydropyridazin-3(2H)-one derivatives have been performed to understand their antifungal and antibacterial mechanisms. wjarr.com Similarly, docking has been used to investigate pyridazinone analogs as inhibitors of enzymes like phosphodiesterase 3A (PDE3A) and acetylcholinesterase. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and π-stacking, that are crucial for binding. nih.gov For this compound, docking could predict its binding mode in a target protein, with the pyridazinone core potentially forming hydrogen bonds and the benzyl and tolyl rings engaging in hydrophobic or π-stacking interactions.
| Principle | Description | Relevance to Pyridazinones |
|---|---|---|
| Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site. | Identifies the specific cavity or active site where the pyridazinone derivative is expected to bind. |
| Ligand Preparation | The 2D or 3D structure of the ligand (e.g., this compound) is generated and optimized to find its low-energy conformation. | Ensures the starting geometry of the molecule is energetically favorable for docking. |
| Search Algorithm | Systematically or stochastically explores the conformational and orientational space of the ligand within the binding site to find the best possible fits. | Generates a variety of binding poses for the pyridazinone derivative within the target's active site. |
| Scoring Function | Estimates the binding affinity for each generated pose using mathematical functions that account for forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. | Ranks the different binding poses and predicts the binding strength, helping to identify the most likely interaction mode. researchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the flexibility of the protein, the stability of the ligand's binding pose, and the role of solvent molecules.
In the context of pyridazinone derivatives, MD simulations are used to:
Assess Binding Stability: After a docking pose is obtained, an MD simulation can verify if the ligand remains stably bound within the active site over a period of nanoseconds or longer.
Analyze Conformational Changes: MD can reveal how the protein or ligand changes conformation upon binding, a phenomenon known as "induced fit."
Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide more accurate estimates of binding free energy. tandfonline.com
For example, MD simulations have been employed to study pyrazolo-[3,4-d]pyridazinone derivatives targeting the FGFR1 enzyme. tandfonline.comresearchgate.net These simulations confirmed the stability of the docked complexes and helped identify key amino acid residues that contribute significantly to the binding affinity. tandfonline.comresearchgate.net Such a study on this compound would provide critical information on the stability of its complex with a potential target and the specific dynamic interactions that stabilize its binding.
Intermolecular Interaction Analysis using Hirshfeld Surface Calculations
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The surface itself is defined as the boundary where the contribution to the electron density from the molecule and its neighbors is equal.
By mapping various properties onto this surface—such as d_norm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness—one can identify and analyze different types of intermolecular contacts. iucr.org The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e).
While a crystal structure and corresponding Hirshfeld analysis for this compound is not available, a detailed study has been conducted on its close isomer, 4-benzyl-6-p-tolylpyridazin-3(2H)-one . nih.gov The analysis of this isomer provides valuable insight into the types of interactions the pyridazinone scaffold can form. The study reveals that the crystal packing is stabilized by a combination of hydrogen bonds and weaker contacts.
The 2D fingerprint plot for 4-benzyl-6-p-tolylpyridazin-3(2H)-one shows that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 48.2% | Represents the most significant contribution, indicating the importance of van der Waals forces between hydrogen atoms on the periphery of the molecules. |
| C···H / H···C | 29.9% | These contacts are typical for organic molecules and contribute significantly to the overall packing, including potential C-H···π interactions. |
| O···H / H···O | 8.9% | This contribution is indicative of hydrogen bonding, specifically the N—H···O interactions that link molecules into dimers within the crystal structure. |
These findings suggest that the crystal structure is primarily governed by van der Waals forces (H···H and C···H contacts) and directed by stronger N—H···O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit a similar pattern of intermolecular interactions, dominated by hydrogen bonding involving the pyridazinone ring and extensive van der Waals contacts from its aromatic substituents.
Structure Activity Relationship Sar Studies in Pyridazinone Derivatives: General Concepts and Analog Design
Impact of Substituents on the Pyridazinone Core for Chemical Behavior
The pyridazinone nucleus is a versatile scaffold whose biological and chemical properties are highly dependent on the nature and position of its substituents. sarpublication.com The functionalization at the C4, C5, C6, and N2 positions of the ring allows for the modulation of the molecule's electronic properties, steric profile, and potential for intermolecular interactions, which in turn dictates its biological activity. sarpublication.comresearchgate.net
Research has shown that substitutions at the C6 position, often with aryl groups, are common in pyridazinone derivatives with a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antihypertensive effects. sarpublication.comnih.gov The presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the N2 position has been shown to enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects. sarpublication.com Furthermore, substitutions at the C4 and C5 positions, for instance with halogen atoms, can also contribute to the pharmacological profile. sarpublication.com The palladium-catalyzed cross-coupling reaction is a highly effective method for introducing diverse substituents onto the pyridazinone core, enabling extensive exploration of its chemical space.
| Position | Substituent Type | Observed Impact on Chemical/Biological Behavior | Reference |
|---|---|---|---|
| N2 | Alkyl, Aryl, Acetamide side chains | Modulates potency and selectivity; enhances analgesic and anti-inflammatory activity. | sarpublication.comnih.gov |
| C6 | Aryl, Substituted Phenyl | Associated with antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities. | nih.govmdpi.com |
| C4/C5 | Halogens, Amino groups | Contributes to analgesic and antinociceptive effects. | sarpublication.com |
Role of the N2-Benzyl Substitution in Modulating Pyridazinone Reactivity and Interactions
The substituent at the N2 position of the pyridazinone ring plays a pivotal role in defining the molecule's interaction with biological targets. In the case of 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one, the N2-benzyl group introduces significant steric bulk and hydrophobicity.
The benzyl (B1604629) group can engage in various non-covalent interactions, including:
Hydrophobic Interactions: The phenyl ring of the benzyl group can fit into hydrophobic pockets within a target protein's active site.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
C-H-π Interactions: The hydrogen atoms of the benzyl group can interact with the electron-rich π systems of aromatic residues.
While a hydrogen bond donor function at the N2 position (R2 = H) has been found to be optimal for affinity towards certain enzymes like phosphodiesterase 4B (PDE4B), increasing the hydrophobic character with an N-benzyl substituent can slightly decrease the inhibitory effect but may alter the selectivity profile. nih.gov The orientation of the N2-benzyl group relative to the pyridazinone core is also critical; studies on related structures show that the dihedral angle between the central pyridazinone ring and the substituent benzene (B151609) rings significantly influences the molecular conformation and crystal packing. nih.gov This conformation dictates how the molecule presents its interaction points to a receptor or enzyme active site.
Influence of the C6-para-Tolyl Group on Electronic Properties and Molecular Recognition
The C6 position of the pyridazinone ring is a key site for modification, and the introduction of an aryl group at this position is a common strategy in the design of biologically active compounds. nih.gov In this compound, the C6 substituent is a para-tolyl group.
The p-tolyl group influences the molecule's properties in several ways:
Electronic Effects: The methyl group at the para position of the phenyl ring is a weak electron-donating group. This influences the electron density of the attached phenyl ring and, by extension, the pyridazinone core, which can modulate the strength of π-π stacking interactions and cation-π interactions.
Hydrophobicity: The methyl group adds a small, defined hydrophobic region to the molecule, which can contribute to binding affinity by occupying a corresponding hydrophobic sub-pocket in a biological target.
Studies on a series of N-substituted-6-(p-tolyl)pyridazin-3(2H)-one derivatives have demonstrated their potential as significant inhibitors of acetylcholinesterase, highlighting the importance of the C6-tolyl moiety in this scaffold for certain biological activities. researchgate.net
Comparative Analysis of Pyridazinone Scaffold with Isomeric Heterocycles (e.g., Pyridinones, Pyrimidinones) in Ligand Design
Pyridazinones, pyridinones, and pyrimidinones (B12756618) are isomeric diazine or azine heterocycles that are all prominent scaffolds in medicinal chemistry. However, the relative positions of the nitrogen and carbonyl groups impart distinct physicochemical properties that make them suitable for different applications in ligand design. researchgate.netnih.govresearchgate.net
Pyridinone (Azine derivative): Existing as 2-pyridone or 4-pyridone isomers, this scaffold contains a single ring nitrogen. researchgate.net Pyridinones are particularly valuable as bioisosteres for amides, phenyl groups, and other heterocycles. researchgate.netnih.gov They can act as both hydrogen bond donors and acceptors and are used to modulate properties like solubility and metabolic stability. researchgate.netresearchgate.net
Pyrimidinone (1,3-Diazine derivative): With nitrogen atoms separated by a carbon, the pyrimidinone scaffold has different electronic and hydrogen-bonding patterns compared to pyridazinone. This structure is also a common feature in biologically active molecules and drugs. researchgate.net
The choice between these scaffolds allows medicinal chemists to fine-tune the spatial arrangement of interaction points (hydrogen bond donors/acceptors, hydrophobic features) to achieve optimal binding with a specific biological target.
| Scaffold | Nitrogen Positions | Key Features in Ligand Design | Common Bioisosteric Replacement For |
|---|---|---|---|
| Pyridazinone | 1, 2 | Unique dipole moment; adjacent H-bond acceptors. | Phthalazine, other bicyclic heterocycles. nih.gov |
| Pyridinone | 1 | Acts as both H-bond donor and acceptor; modulates lipophilicity and solubility. researchgate.netfrontiersin.org | Amides, Phenyls, Pyridines, Pyrimidines. researchgate.netnih.gov |
| Pyrimidinone | 1, 3 | Distinct H-bonding pattern; versatile scaffold for diverse targets. | Purines, other bicyclic systems. |
Strategies for Derivatization to Explore Structure-Property Relationships
Systematic derivatization of a lead compound is a cornerstone of medicinal chemistry for establishing structure-activity relationships and optimizing drug-like properties. For the this compound scaffold, several derivatization strategies can be employed.
Modification of the N2-Benzyl Group: The benzyl substituent can be modified to probe the requirements of the corresponding binding pocket. This includes introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring to alter electronic properties and explore potential new interactions. Replacing the phenyl ring with other aromatic or heteroaromatic systems can also be explored to optimize binding or improve physicochemical properties.
Modification of the C6-p-Tolyl Group: Similar to the N2-benzyl group, the C6-tolyl group can be systematically altered. The methyl group can be moved to the ortho or meta position, or replaced with other alkyl groups of varying sizes to probe steric limits. It can also be replaced with polar groups (e.g., methoxy, halogen) to introduce new hydrogen bonding or halogen bonding opportunities. nih.govmdpi.com
Substitution on the Pyridazinone Core: The C4 and C5 positions are available for substitution. Introducing small, electron-withdrawing groups like halogens or cyano groups can modulate the reactivity and electronic nature of the entire ring system.
Scaffold Hopping and Ring Fusion: While maintaining the core pharmacophoric elements, the pyridazinone ring itself could be replaced by an isomeric scaffold like a pyridinone or pyrimidinone to explore different vectoral arrangements of key functional groups. Additionally, fusing another ring to the pyridazinone core can create more rigid, conformationally constrained analogs, which can lead to increased potency and selectivity. rsc.orgnih.gov
These derivatization efforts, often guided by computational modeling and structure-based design, are essential for mapping the chemical space around the pyridazinone scaffold and developing analogs with improved therapeutic profiles. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and dihydropyridazinones in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Purification typically involves solvent mixtures like dichloromethane/ethyl acetate (2:1), yielding solids with >99% purity by HPLC. Reaction time (overnight) and temperature (room temperature) are critical to avoid side products . Optimization may require adjusting substituent ratios or using microwave-assisted synthesis for faster kinetics.
Q. Which spectroscopic techniques are essential for structural characterization, and how are key functional groups identified?
- Methodological Answer :
- IR spectroscopy identifies C=O (amide) stretches at ~1650 cm⁻¹ and NH₂/OH groups (3300–3550 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons (δ7.0–7.5 ppm) and aliphatic groups (e.g., benzyl CH₂ at δ5.4 ppm). Substituents like methoxy groups appear as singlets (δ3.6–3.9 ppm) .
- LC/MS confirms molecular weight (e.g., [M+H⁺] = 444 for analogs) and purity .
Q. What are the primary pharmacological activities reported for pyridazin-3(2H)-one derivatives?
- Methodological Answer : Key activities include:
- Antiproliferative effects : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values for COX-2 inhibition at 0.11–0.24 mM) .
- Anti-inflammatory activity : Assessed using carrageenan-induced edema models in rats, comparing efficacy to celecoxib .
- Antiplatelet aggregation : Tested in vitro with ADP-induced platelet activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve antiproliferative potency in pyridazinone derivatives?
- Methodological Answer : SAR analysis involves systematically varying substituents at positions 2, 5, and 6. For example:
- Position 6 : p-Tolyl groups enhance lipophilicity and membrane permeability, while 3-aminophenyl substituents improve hydrogen bonding with target proteins .
- Position 5 : Trimethoxyphenyl groups mimic colchicine’s tubulin-binding motif, disrupting microtubule dynamics .
- Position 2 : Benzyl groups increase steric bulk, reducing off-target interactions. Validate via comparative assays (e.g., 6a vs. 16a in COX-2 inhibition) .
Q. What mechanistic insights explain the COX-2 selectivity of this compound analogs?
- Methodological Answer : COX-2 inhibition is evaluated using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Derivatives with bulky substituents (e.g., 3,5-dimethylpyrazol) fit into COX-2’s larger active site, while avoiding COX-1’s narrower cavity. Molecular docking (e.g., AutoDock Vina) predicts binding poses, and selectivity indices (SI >10) are confirmed via comparative IC₅₀ values .
Q. How does X-ray crystallography clarify the binding interactions of pyridazinone derivatives with biological targets?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group) reveals bond lengths (C–C = 1.39–1.48 Å) and dihedral angles between aromatic rings, which influence π-π stacking with enzymes. For example, the trifluoromethyl group in analog C19H15F3N2O enhances hydrophobic interactions in COX-2’s active site .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HT-29 for antiproliferative assays) and controls.
- Meta-analysis : Compare IC₅₀ ranges across studies (e.g., COX-2 inhibition: 0.11–0.24 mM vs. 0.19–0.45 mM ).
- Statistical validation : Apply ANOVA or t-tests to assess significance of substituent effects .
Q. What computational methods predict the pharmacokinetic properties of pyridazinone derivatives?
- Methodological Answer : Use tools like SwissADME or QikProp to calculate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
